molecular formula C25H32N4O2 B2969532 N-benzyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide CAS No. 922012-38-2

N-benzyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide

Cat. No. B2969532
CAS RN: 922012-38-2
M. Wt: 420.557
InChI Key: UBBSVZVRULSEAE-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzyl group, a tetrahydroquinoline group, a pyrrolidine group, and an ethanediamide group. These groups are common in many bioactive compounds and could potentially exhibit diverse biological activities .


Synthesis Analysis

While the exact synthesis of this compound is not available, it might involve several steps including the formation of the tetrahydroquinoline and pyrrolidine rings, which could be achieved through cycloaddition reactions . The benzyl and ethanediamide groups could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The tetrahydroquinoline and pyrrolidine rings would contribute to the three-dimensionality of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The benzyl group could undergo reactions at the benzylic position . The tetrahydroquinoline and pyrrolidine rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple nitrogen atoms could potentially make the compound basic. The compound could also exhibit significant polarity due to the presence of the amide group .

Scientific Research Applications

Anti-cancer Properties

Some tetrahydroquinoline derivatives have demonstrated effective cytotoxic activity against various cancer cell lines, suggesting potential use in cancer therapy .

Antimicrobial Activities

Derivatives of triazoles, which can be structurally related to tetrahydroquinoline, have shown antimicrobial activities against fungal strains such as Candida albicans and Rhizopus oryzae .

Targeted Protein Degradation

Tetrahydroquinoline fragments have been used in fragment-based covalent ligand discovery for targeted protein degradation, which is a promising approach in drug development .

Synthesis of Heterocycles

These compounds are also used in the synthesis of various heterocycles with unique biological activities, which are important in medicinal chemistry .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, tetrahydroquinoline derivatives have been shown to exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on elucidating the biological activity of this compound and optimizing its properties for potential therapeutic applications .

properties

IUPAC Name

N-benzyl-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O2/c1-28-13-7-10-20-16-21(11-12-22(20)28)23(29-14-5-6-15-29)18-27-25(31)24(30)26-17-19-8-3-2-4-9-19/h2-4,8-9,11-12,16,23H,5-7,10,13-15,17-18H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBSVZVRULSEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide

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